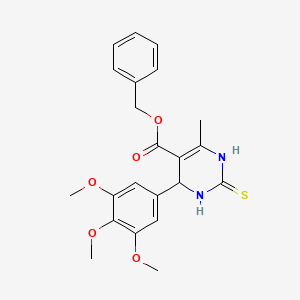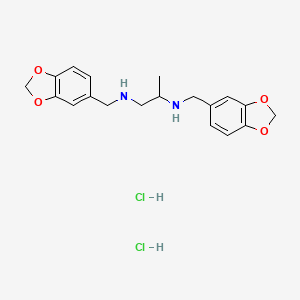![molecular formula C19H25Cl2N3O5S B4052361 ethyl 4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4052361.png)
ethyl 4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate
説明
Ethyl 4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C19H25Cl2N3O5S and its molecular weight is 478.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.0891975 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
The compound ethyl 4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate is part of a broader class of chemicals that have been synthesized and investigated for their potential in various scientific applications. Research has shown that derivatives of sulfonyl hydrazone and piperidine rings play a significant role in medicinal chemistry due to their potential biological activities. For instance, novel series of sulfonyl hydrazone incorporating piperidine derivatives have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These compounds have shown promising results in lipid peroxidation inhibitory activity and free radical scavenging, highlighting their potential therapeutic applications (Karaman et al., 2016).
Antibacterial Potential
Another area of research involving ethyl piperidine-4-carboxylate derivatives focuses on their antibacterial properties. Synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been conducted to evaluate their antibacterial potentials. This work has identified compounds with moderate inhibitory concentrations against various bacterial strains, suggesting a potential for developing new antibacterial agents (Iqbal et al., 2017).
Anticancer Activity
Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has also been conducted with the aim of evaluating them as anticancer agents. This study synthesized a series of compounds that were tested for their ability to act as anticancer agents, revealing several compounds with low IC50 values, indicating strong anticancer activity relative to the reference drug doxorubicin. This suggests the potential of these compounds in cancer therapy (Rehman et al., 2018).
Chemical Synthesis and Catalysis
Moreover, research on the catalytic activities of certain piperazine derivatives has led to novel carbonylation reactions. For example, the reaction of N-(2-pyridinyl)piperazines with CO and ethylene in the presence of a catalytic amount of Rh4(CO)12 has been studied, resulting in regioselective carbonylation at a C−H bond, demonstrating a potential application in organic synthesis and industrial chemistry (Ishii et al., 1997).
Safety and Hazards
特性
IUPAC Name |
ethyl 4-[1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25Cl2N3O5S/c1-2-29-19(26)23-11-9-22(10-12-23)18(25)14-5-7-24(8-6-14)30(27,28)17-13-15(20)3-4-16(17)21/h3-4,13-14H,2,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVNCFDOIMCITQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Prop-2-enoxyethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4052283.png)
![N-CYCLOPROPYL-5-[4-(NAPHTHALENE-1-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B4052291.png)


![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]propanamide](/img/structure/B4052342.png)
![methyl {3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4052345.png)
![Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate](/img/structure/B4052350.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)methanamine](/img/structure/B4052351.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine](/img/structure/B4052355.png)
![4-({methyl[(3-methyl-2-thienyl)methyl]amino}methyl)-N-(1-methyl-1H-pyrazol-4-yl)benzamide](/img/structure/B4052365.png)
![1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-isopropoxy-2-propanol hydrochloride](/img/structure/B4052373.png)
![1-(4-{4-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4052385.png)
![8-(2-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4052391.png)

